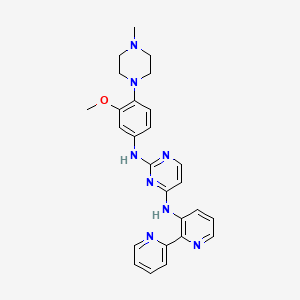![molecular formula C25H28N2O2 B608208 9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide CAS No. 825649-28-3](/img/structure/B608208.png)
9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide
Vue d'ensemble
Description
JNJ-20788560 is a delta opioid agonist analgesics, exhibited high DOR affinity, with K(i) values of 1.7 and 2.0nM, respectively. It is selective for DOR over the mu opioid receptor (MOPr or MOR), with 596- and 122-fold selectivity, respectively.
Applications De Recherche Scientifique
Chemical Synthesis
The compound is utilized in the synthesis of constrained amino acids, particularly 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids. These amino acids are optically pure and characterized by alpha,alpha-disubstitution, providing valuable insights into stereochemical constraints in chemical synthesis (Caputo et al., 2006).
Antibacterial Research
It plays a role in developing quinolone and naphthyridine antibacterial agents. These agents, featuring 3-amino-8-azabicyclo[3.2.1]octanes, show significant in vitro and in vivo antibacterial activity against various Gram-negative and Gram-positive organisms, including activity against bacterial DNA gyrase (Kiely et al., 1991).
Neurochemistry Research
The compound is involved in neurochemical research, particularly studying the dopaminergic pathway. For example, a related compound, 2,3,4-trimethoxy-N'-(8-metyl-8-azabicyclo[3.2.1.] octan-3-ylidene) benzohydrazide hydrochloride, has been investigated for its effects on monoamines and their metabolites in brain structures, implicating the dopaminergic pathway in its mechanism of action (Naplekova et al., 2017).
Structural and Conformational Studies
This compound is significant in the structural and conformational study of related esters and derivatives. Research into these derivatives' IR, NMR spectroscopy, and X-ray diffraction has provided insights into their preferred conformations and stereoelectronic effects, contributing to a deeper understanding of molecular structure (Diez et al., 1991).
Propriétés
Numéro CAS |
825649-28-3 |
|---|---|
Nom du produit |
9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide |
Formule moléculaire |
C25H28N2O2 |
Poids moléculaire |
388.5 |
Nom IUPAC |
9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide |
InChI |
InChI=1S/C25H28N2O2/c1-3-27(4-2)25(28)16-9-12-21-23(15-16)29-22-8-6-5-7-20(22)24(21)17-13-18-10-11-19(14-17)26-18/h5-9,12,15,18-19,26H,3-4,10-11,13-14H2,1-2H3 |
Clé InChI |
MISSUZBVOCUXTG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=C3CC4CCC(C3)N4)C5=CC=CC=C5O2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
JNJ-20788560; JNJ 20788560; JNJ20788560. |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


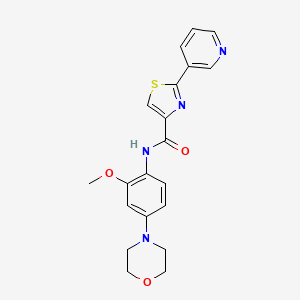
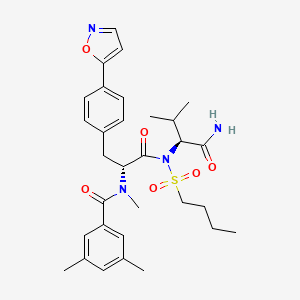
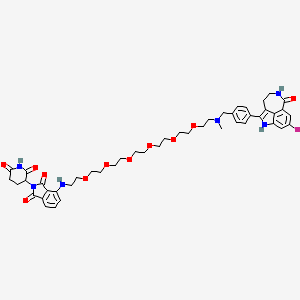
![(E)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B608132.png)


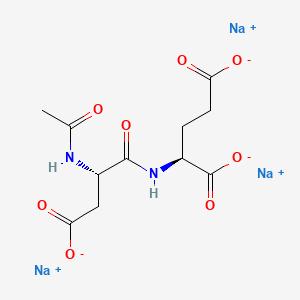
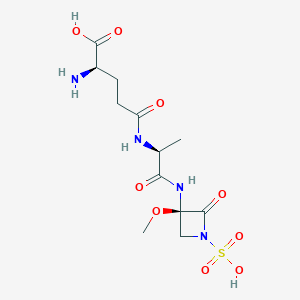
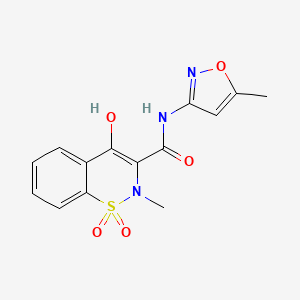

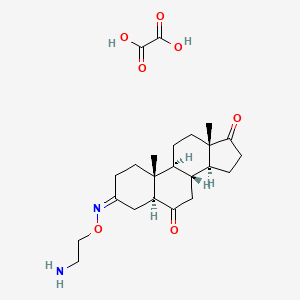
![5-[(2,4-Dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B608143.png)
